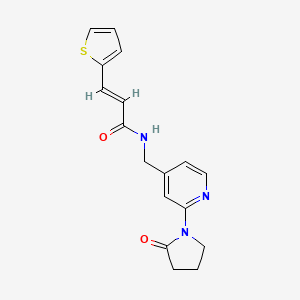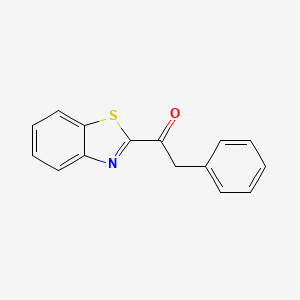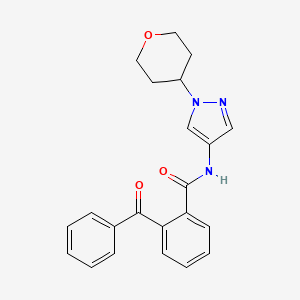
2-Bromo-3-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(trifluoromethoxy)aniline is a compound that is part of a broader class of anilines substituted with various functional groups. Anilines are aromatic compounds that contain an amino group attached to a benzene ring. The presence of bromo and trifluoromethoxy substituents on the aniline ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for various chemical syntheses and applications in fields such as agrochemicals, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of 2-bromo-3-(trifluoromethoxy)aniline and related compounds has been explored in several studies. A method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, which are structurally related to 2-bromo-3-(trifluoromethoxy)aniline, has been developed using commercially available anilines and BrCF2CF2Br as starting materials. This reaction proceeds efficiently under blue LED irradiation, allowing for the installation of amino and fluoroalkyl moieties . Additionally, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, another closely related compound, has been improved, achieving high yields and purity . These methods demonstrate the potential for synthesizing 2-bromo-3-(trifluoromethoxy)aniline through similar bromination and fluoroalkylation strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-bromo-3-(trifluoromethoxy)aniline has been investigated using various spectroscopic techniques. For instance, the structural and electronic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have been extensively studied using ab initio and density functional theory (DFT) methods. These studies reveal the influence of substituent groups on the benzene ring and their effects on molecular structure and electronic properties . Such analyses are crucial for understanding the behavior of 2-bromo-3-(trifluoromethoxy)aniline in different chemical contexts.
Chemical Reactions Analysis
The reactivity of anilines with bromo and trifluoromethoxy substituents has been explored in various chemical reactions. For example, the reaction of α-bromo enones with 1,2-diamines has been shown to yield 3-trifluoromethylated piperazin-2-ones, demonstrating the unique influence of the trifluoromethyl group on the reaction pathway . Moreover, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate illustrates the potential for using bromo-substituted anilines in the synthesis of radiolabeled compounds . These studies highlight the versatility of bromo- and trifluoromethoxy-substituted anilines in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-(trifluoromethoxy)aniline are influenced by the presence of the bromo and trifluoromethoxy groups. The introduction of these groups can affect the compound's boiling point, melting point, solubility, and reactivity. For instance, the crystal structure and polymerization activity of a bromo-substituted aniline complex with nickel have been characterized, showing pronounced intermolecular π-π interactions . Such properties are essential for understanding the behavior of 2-bromo-3-(trifluoromethoxy)aniline in various applications and for designing new materials and molecules with desired characteristics.
科学的研究の応用
Synthesis and Chemical Properties
- 2-Bromo-3-(trifluoromethoxy)aniline serves as an important intermediate in agrochemicals. An improved synthesis process of a similar compound, 2,6-dibromo-4-trifluoromethoxy aniline, has been described, showing a high reaction yield and purity, indicating the compound's relevance in chemical synthesis and industry applications (Ding, 2011).
Material Science and Electronics
- Research suggests potential applications of related compounds in the field of Nonlinear Optical (NLO) materials, highlighting the significance of trifluoromethoxy anilines in developing new materials with unique electronic and optical properties (Revathi et al., 2017).
Methodological Advances in Organic Synthesis
- A novel, transition metal-free method for the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones has been reported. This method emphasizes the importance of such compounds in the synthesis of biologically active molecules and compounds with complex substitution patterns (Staudt, Cetin, & Bunch, 2022).
- The compound has been utilized in a photocatalytic process, indicating its role in facilitating chemical reactions under specific light conditions, showing its potential in the synthesis of functionally diverse molecules (Kong et al., 2017).
Pharmaceutical and Agrochemical Synthesis
- 2-Bromo-3-(trifluoromethoxy)aniline derivatives are increasingly important in pharmaceuticals and agrochemicals due to their strong electron-withdrawing nature and high lipophilicity. The study shows the synthesis of these compounds using a new reagent, demonstrating its potential in drug and agrochemical development (Guo et al., 2017).
Advanced Synthesis Techniques and Applications
- The compound has been a part of advanced synthesis techniques that enable the creation of novel molecules with potential applications in various fields like materials science and pharmaceuticals. This includes unique methodologies for creating complex molecules and studying their properties (Ito et al., 2002).
Safety and Hazards
The safety data sheet for a related compound, 4-Bromo-2-(trifluoromethoxy)aniline, indicates that it is a combustible liquid and can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with personal protective equipment, including face protection . It’s reasonable to assume that 2-Bromo-3-(trifluoromethoxy)aniline would have similar hazards, but specific safety data for this compound was not found in the search results.
作用機序
Target of Action
It is known that similar compounds are often used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2-Bromo-3-(trifluoromethoxy)aniline may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds can be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
It is known that similar compounds can play a crucial role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the action of 2-Bromo-3-(trifluoromethoxy)aniline.
特性
IUPAC Name |
2-bromo-3-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUUWTNXYMTPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805474-26-3 |
Source


|
| Record name | 2-Bromo-3-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)
![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)


![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)

![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)

